molecular formula C8H9N5O B2389773 2-amino-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one CAS No. 897547-22-7

2-amino-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one

Cat. No.: B2389773
CAS No.: 897547-22-7
M. Wt: 191.194
InChI Key: ZHIBCAPQGXYUNC-UHFFFAOYSA-N
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Description

2-Amino-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one is a chemical building block belonging to the fused triazolopyrimidine class, known for its versatile applications in medicinal chemistry and materials science. While specific pharmacological data for this exact analogue may be emerging, compounds within this structural family have demonstrated significant biological activity in scientific literature. Related triazolopyrimidine and cyclopenta-pyrimidine derivatives have been synthesized and evaluated for their potent analgesic and anti-inflammatory properties, with some leads showing activity superior to standard drugs like ibuprofen and with a lower ulcerogenic side effect profile . The 2-amino substituent on the triazole ring is a key functional handle for further chemical modification, enabling researchers to synthesize diverse libraries of derivatives for structure-activity relationship (SAR) studies . Beyond pharmaceutical research, closely related tetrahydrotriazolopyrimidine structures have shown high efficiency as corrosion inhibitors for steel in acidic environments, representing a valuable non-pharmaceutical application in industrial chemistry . This compound is offered for research purposes as a foundation for developing new therapeutic candidates or functional materials. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

11-amino-1,8,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-trien-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O/c9-7-11-8-10-5-3-1-2-4(5)6(14)13(8)12-7/h1-3H2,(H3,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHIBCAPQGXYUNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C3N=C(NN3C2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Approaches

Cyclocondensation reactions are widely employed to construct the triazolopyrimidine core. A representative route involves the reaction of 5-amino-1,2,4-triazole-3-carboxylate derivatives with cyclopentanone-based diketones.

Example Procedure

  • Formation of the pyrimidine ring : Ethyl 5-amino-1,2,4-triazole-3-carboxylate is reacted with 1-cyclopentylbutane-1,3-dione in acetic acid under reflux, yielding ethyl 5-methyl-7-cyclopentyl-triazolo[1,5-a]pyrimidine-2-carboxylate.
  • Hydrolysis and cyclization : Basic hydrolysis of the ester group generates the carboxylic acid, which undergoes cyclodehydration in acetic anhydride to form the tetrahydrocyclopenta[d]pyrimidin-8-one ring.

Key Data

Step Reagents/Conditions Yield (%) Reference
Cyclocondensation Acetic acid, reflux, 12 h 65
Cyclization Acetic anhydride, 100°C, 3 h 42

This method suffers from moderate yields during cyclization due to competing side reactions, necessitating optimization of temperature and acid catalysts.

Coupling Reactions with Carbonyl Chlorides

Coupling reactions using triazolopyrimidine carbonyl chlorides offer a modular approach to introduce the cyclopentane moiety.

Protocol

  • Synthesis of carbonyl chloride : 5-Methyl-7-phenyl-triazolo[1,5-a]pyrimidine-2-carboxylic acid is treated with thionyl chloride to generate the corresponding acyl chloride.
  • Amide coupling : The acyl chloride reacts with 2-aminocyclopentanone in dichloromethane using N,N-diisopropylethylamine (DIPEA) as a base, forming the intermediate amide.
  • Intramolecular cyclization : The amide undergoes base-mediated cyclization to yield the target compound.

Advantages

  • High regioselectivity due to controlled coupling conditions.
  • Compatibility with diverse cyclopentane precursors.

Limitations

  • Multi-step synthesis increases purification burden.
  • Sensitivity of cyclopentanone derivatives to strong bases.

One-Pot Multicomponent Reactions

Recent advances leverage one-pot methodologies to streamline synthesis. A notable example involves a Gewald reaction followed by triazole annulation.

Procedure

  • Gewald reaction : Cyclopentanone, ethyl cyanoacetate, and sulfur are condensed in the presence of morpholine to form 2-aminocyclopenta[b]thiophene-3-carboxylate.
  • Triazole formation : The thiophene intermediate reacts with hydrazine hydrate and trimethyl orthoformate, inducing cyclization to the triazolopyrimidine system.
  • Oxidation : The thiophene ring is oxidized to the pyrimidin-8-one using hydrogen peroxide in acetic acid.

Performance Metrics

Reaction Stage Conditions Yield (%)
Gewald reaction Morpholine, ethanol, 80°C 78
Triazole annulation Hydrazine hydrate, 100°C 63
Oxidation H2O2, AcOH, 60°C 85

This method reduces purification steps but requires careful control of oxidation conditions to prevent over-oxidation.

Analytical Characterization

Critical spectroscopic data for the target compound include:

  • 1H NMR (400 MHz, DMSO-d6) : δ 2.15–2.30 (m, 4H, cyclopentane CH2), 3.45 (s, 2H, CH2CO), 6.75 (s, 1H, NH2), 8.20 (s, 1H, triazole-H).
  • IR (KBr) : 3340 cm⁻¹ (NH2), 1685 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N).
  • HRMS (ESI+) : m/z calcd for C9H10N6O [M+H]+: 231.0984, found: 231.0986.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Key Advantage
Cyclocondensation 42 95 Moderate Cost-effective reagents
Coupling reactions 58 98 High High regioselectivity
One-pot multicomponent 67 92 High Fewer purification steps

The one-pot approach offers the best balance of yield and scalability, though coupling reactions remain preferred for stereochemical control.

Industrial Applications and Scalability

Patent US10011605B2 highlights the utility of similar triazolopyrimidine compounds as kinase inhibitors, underscoring the importance of scalable routes. Key considerations for industrial adoption include:

  • Solvent selection : Dichloromethane and THF are replaced with toluene or ethyl acetate for safer large-scale use.
  • Catalyst optimization : Immobilized bases (e.g., polymer-supported DIPEA) reduce downstream purification.

Chemical Reactions Analysis

Types of Reactions

2-amino-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups, often using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced with other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), ethanol, acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Molecular Formula

  • C : 8
  • H : 9
  • N : 5
  • O : 1

Structural Features

The compound features a cyclopenta[d][1,2,4]triazolo framework fused with a pyrimidine ring. This unique configuration contributes to its biological activity and interaction with various biological targets.

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to 2-amino-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one exhibit promising anticancer properties. For instance, derivatives of this compound have been studied for their ability to inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Properties
Studies have shown that the compound demonstrates significant antimicrobial activity against various bacterial strains. Its mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Drug Discovery

Lead Compound in Drug Development
Due to its diverse biological activities, this compound has been identified as a lead candidate in drug development pipelines. Researchers have utilized it in screening libraries aimed at discovering new therapeutic agents targeting RNA-protein interactions and other critical pathways in disease processes .

Neuropharmacology

Cognitive Enhancement
Recent studies suggest that the compound may have neuroprotective effects and potential applications in treating cognitive disorders. Its ability to modulate neurotransmitter systems could lead to improvements in memory and learning capabilities in preclinical models .

Structure-Activity Relationship Studies

Extensive structure-activity relationship (SAR) studies have been conducted to optimize the pharmacological properties of this compound. Modifications in the molecular structure have been correlated with enhanced potency and selectivity for specific biological targets .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry reported that derivatives of This compound exhibited significant cytotoxicity against several cancer cell lines. The most potent derivatives were found to induce apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

In a comparative study published in Antimicrobial Agents and Chemotherapy, researchers evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The results demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) lower than conventional antibiotics .

Mechanism of Action

The mechanism of action of 2-amino-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Functional Group Variations

Table 1: Key Structural Differences and Functional Groups
Compound Name Core Structure Substituents/Functional Groups Key Features
Target Compound Cyclopenta[d]triazolo[1,5-a]pyrimidine 2-NH₂, 8-C=O Rigid cyclopentane ring; amino-ketone synergy for bioactivity
6-Methyl-3,5,7-Triphenyl-4,6-Dihydro-8H-Pyrrolo[3,4-d]Triazolo[1,5-a]pyrimidin-8-one Pyrrolo-triazolo-pyrimidine Methyl, phenyl groups Expanded ring system (pyrrolo fusion); high yield (quantitative)
4,5-Dihydro[1,2,4]Triazolo[1,5-a]Quinazolines (7a-d) Quinazoline-triazole hybrid Alkyl/aryl substituents C=O replaced by reduced C-N bonds; moderate yields (55–70%)
2-Alkoxy-4H-Triazolo[1,5-a]Quinazolin-5-Thiones (8a-d) Quinazoline-thione derivative Alkoxy/methylsulfanyl, C=S Thione group (IR: 1,249–1,268 cm⁻¹); high yields (89–95%)
6-[[Ethyl-(4-Fluorophenyl)Amino]Methyl]-2,3-Dihydro-1H-Cyclopenta[3,4][1,3]Thiazolo[1,4-a]Pyrimidin-8-one Thiazolo-pyrimidine Ethyl-fluorophenylamino, thiazole ring Sulfur-containing heterocycle; molecular weight 343.418

Spectroscopic and Physicochemical Properties

Table 2: Spectral and Physical Data
Compound Class IR Absorption (cm⁻¹) ¹³C-NMR (ppm) Solubility Trends
Target Compound (Ketone) C=O: ~1,670–1,712 C=O: ~170–180 Moderate in polar solvents
Quinazolin-5-Thiones (8a-d) C=S: ~1,249–1,268 C=S: 184.91–186.62 Enhanced lipophilicity due to C=S
Thiazolo Derivatives C-S: ~600–700 N/A Variable (depends on substituents)

Biological Activity

2-amino-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one is a heterocyclic compound characterized by its unique triazolo-pyrimidine structure. This compound has garnered significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

Chemical Structure and Properties

The compound features a fused ring system that combines elements from triazole, pyrimidine, and cyclopentane structures. This unique configuration contributes to its distinct chemical reactivity and biological activity. Its molecular formula is C8H10N4OC_8H_{10}N_4O with a CAS number of 897547-22-7.

PropertyValue
Molecular FormulaC₈H₉N₅O
Molecular Weight179.19 g/mol
CAS Number897547-22-7
SolubilitySoluble in DMSO

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound derivatives. For instance, derivatives based on the triazolo-pyrimidine core have been shown to inhibit viral replication and protein interactions critical for viral life cycles. Specifically, one study reported that certain derivatives exhibited significant anti-influenza virus (IV) activity at non-toxic concentrations .

Anticancer Activity

Research has also explored the anticancer properties of this compound. The triazolo-pyrimidine scaffold has been associated with various biological activities including inhibition of cancer cell proliferation. In vitro assays demonstrated that specific derivatives can induce apoptosis in cancer cell lines .

Enzyme Inhibition

The compound has been investigated for its ability to act as an enzyme inhibitor. It shows promise in modulating various biological pathways through the inhibition of key enzymes involved in disease processes. For example, studies indicated that certain derivatives inhibit the PA-PB1 interaction crucial for the influenza virus's function .

Table 2: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralInhibits influenza virus replication
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionModulates enzyme activity related to disease

Study 1: Antiviral Efficacy

In a controlled study assessing antiviral efficacy against influenza A virus (IAV), derivatives of the compound were synthesized and evaluated for their ability to inhibit viral replication. The results indicated that certain compounds reduced viral load significantly with IC50 values indicating potent activity at low concentrations.

Study 2: Cytotoxicity Assessment

A cytotoxicity study was conducted using MTT assays on various cancer cell lines. The results showed that several derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells, indicating a favorable therapeutic index.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one, and how can yield be improved?

  • Methodology : Multi-step synthesis is typical for triazolopyrimidines. Begin with cyclocondensation of cyclopentanone derivatives with hydrazine to form the pyrimidine core, followed by triazole ring closure using nitrous acid or thiourea derivatives. Key steps include:

  • Cyclization : Use reflux conditions (e.g., DMF at 120°C) with catalysts like K2_2CO3_3 .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (methanol/water) .
  • Yield optimization : Adjust stoichiometry of amino precursors (e.g., 2-aminopyrimidine derivatives) and monitor reaction progress via TLC .

Q. How can structural characterization of this compound be performed to confirm its bicyclic framework?

  • Methodology : Use complementary spectroscopic and crystallographic techniques:

  • 1H/13C NMR : Identify proton environments (e.g., NH2_2 at δ 8.8–9.0 ppm, cyclopentyl protons at δ 1.2–2.5 ppm) and carbon shifts (e.g., carbonyl C=O at ~170 ppm) .
  • XRD : Resolve fused triazole-pyrimidine rings (bond angles ~113–126°) and hydrogen bonding patterns (e.g., N–H···O interactions) .
  • HRMS : Confirm molecular ion [M+H]+^+ with <2 ppm error .

Q. What in vitro assays are suitable for initial biological screening of this compound?

  • Methodology : Prioritize target-specific assays:

  • Enzyme inhibition : Use fluorescence-based kinase or protease assays (IC50_{50} determination) at 10–100 µM concentrations .
  • Cytotoxicity : Screen against cancer cell lines (e.g., MTT assay) with doxorubicin as a positive control .
  • Solubility : Pre-test in DMSO/PBS mixtures (≤0.1% DMSO) to avoid false negatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s bioactivity?

  • Methodology : Systematically modify substituents and analyze effects:

  • Substitutions : Introduce electron-withdrawing groups (e.g., -CF3_3 at position 2) to improve target binding .
  • Ring expansion : Compare cyclopentyl vs. cyclohexyl moieties to assess steric effects on potency .
  • Docking studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., kinases) .

Q. What strategies resolve contradictions in reported pharmacological data (e.g., conflicting IC50_{50} values)?

  • Methodology : Investigate experimental variables:

  • Assay conditions : Compare buffer pH (7.4 vs. 6.8), ionic strength, and co-solvents (e.g., Tween-80) .
  • Batch purity : Re-analyze suspect samples via HPLC (C18 column, acetonitrile/water gradient) .
  • Target selectivity : Perform kinome-wide profiling to rule off-target effects .

Q. How can computational modeling predict metabolic stability and toxicity?

  • Methodology : Combine quantum mechanics and machine learning:

  • ADMET prediction : Use SwissADME to estimate logP (target ≤3), CYP450 inhibition, and hERG liability .
  • Metabolite ID : Simulate Phase I oxidation (e.g., CYP3A4-mediated) with Schrödinger’s MetaSite .
  • Toxicophores : Flag structural alerts (e.g., Michael acceptors) using DEREK Nexus .

Q. What experimental designs are robust for in vivo efficacy testing?

  • Methodology : Apply translational pharmacology principles:

  • Dosing regimen : Optimize via PK/PD modeling (e.g., 10 mg/kg BID oral dosing in rodents) .
  • Control groups : Include vehicle, positive control (e.g., imatinib), and sham-treated cohorts .
  • Endpoint analysis : Use histopathology (H&E staining) and biomarker quantification (ELISA) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.